4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole 4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17677924
InChI: InChI=1S/C10H16N4/c1-2-9(11-5-1)6-14-7-10(12-13-14)8-3-4-8/h7-9,11H,1-6H2
SMILES:
Molecular Formula: C10H16N4
Molecular Weight: 192.26 g/mol

4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole

CAS No.:

Cat. No.: VC17677924

Molecular Formula: C10H16N4

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole -

Specification

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
IUPAC Name 4-cyclopropyl-1-(pyrrolidin-2-ylmethyl)triazole
Standard InChI InChI=1S/C10H16N4/c1-2-9(11-5-1)6-14-7-10(12-13-14)8-3-4-8/h7-9,11H,1-6H2
Standard InChI Key PLMRNUACEKAMLI-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)CN2C=C(N=N2)C3CC3

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of 4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole is C₁₀H₁₆N₄, with a molecular weight of 192.26 g/mol . The compound’s structure integrates three distinct moieties:

  • 1,2,3-Triazole ring: A five-membered aromatic ring with three nitrogen atoms, known for metabolic stability and hydrogen-bonding capacity.

  • Cyclopropyl group: A strained three-membered carbocycle that enhances rigidity and influences pharmacokinetic properties.

  • Pyrrolidin-2-ylmethyl substituent: A saturated five-membered nitrogen heterocycle providing stereochemical diversity and potential for target engagement.

Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₀H₁₆N₄
Molecular Weight192.26 g/mol
SMILES NotationC1CC1C2=CN(N=N2)CC3CCCN3
InChI KeyCDMVQRUGJHHERZ-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 1,2,3-triazoles commonly employs the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. While explicit details for this specific derivative are scarce, analogous protocols suggest a multi-step approach:

  • Azide Precursor Preparation: Reaction of cyclopropylacetylene with sodium azide under acidic conditions to form the corresponding azide.

  • Alkyne Functionalization: Introduction of the pyrrolidin-2-ylmethyl group via alkylation or Mitsunobu reaction.

  • Cycloaddition: Copper(I)-catalyzed coupling of the azide and alkyne to yield the triazole core .

Industrial-scale production would likely optimize solvent systems (e.g., aqueous tert-butanol) and catalyst loadings (CuI or CuSO₄/sodium ascorbate) to enhance yield and purity .

Reaction Pathways

The triazole ring exhibits moderate stability under acidic and basic conditions, with reactivity primarily localized at the N-1 and C-4 positions. Potential transformations include:

  • N-Alkylation: Quaternization of the triazole nitrogen using alkyl halides.

  • Cyclopropyl Ring Opening: Acid-catalyzed ring expansion to form butenyl derivatives.

  • Pyrrolidine Functionalization: Reductive amination or acylation to introduce diverse pharmacophores .

Analytical Characterization

Spectroscopic Data

  • Mass Spectrometry: Predicted molecular ion peak at m/z 192.26 ([M+H]⁺) with fragments at m/z 145 (loss of cyclopropane) and m/z 98 (pyrrolidine ring) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Expected signals at δ 1.0–1.2 (cyclopropyl CH₂), δ 3.2–3.5 (pyrrolidine CH₂), and δ 7.8 (triazole CH).

    • ¹³C NMR: Peaks near δ 10 (cyclopropyl carbons), δ 50–60 (pyrrolidine carbons), and δ 145–150 (triazole carbons) .

Crystallography

Challenges and Future Directions

  • Stereochemical Control: Developing enantioselective syntheses to explore chirality-activity relationships.

  • Biological Profiling: High-throughput screening against kinase panels, ion channels, and microbial strains.

  • Prodrug Design: Functionalizing the pyrrolidine nitrogen to improve bioavailability.

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